4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol is a chemical compound with a unique structure that includes an amino group, a hydroxypropyl group, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxypropyl Group Addition: The hydroxypropyl group is added via a reaction with an appropriate epoxide or halohydrin.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine or alcohol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and hydroxypropyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-3-hydroxypropyl)-4-fluorophenol
- 4-(1-Amino-3-hydroxypropyl)-2-methylphenol
- 4-(1-Amino-3-hydroxypropyl)-2-chlorophenol
Uniqueness
4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
4-(1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-5-6(1-2-9(7)16)8(14)3-4-15/h1-2,5,8,15-16H,3-4,14H2 |
InChI Key |
WDPKFUVZEWPOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.